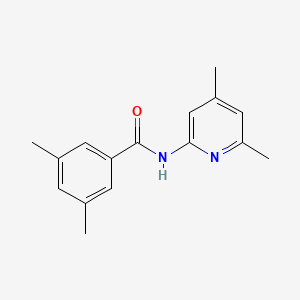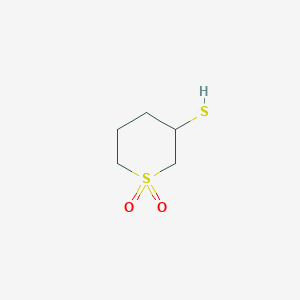
3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a piperidinylmethyl group attached to the oxadiazole ring
準備方法
The synthesis of 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. Fluorobenzene derivatives can be reacted with nucleophiles under suitable conditions to form the desired fluorophenyl-substituted intermediates.
-
Attachment of the Piperidinylmethyl Group: : The piperidinylmethyl group can be introduced through reductive amination reactions. Piperidine derivatives can be reacted with aldehydes or ketones in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) to form the desired piperidinylmethyl-substituted intermediates.
化学反応の分析
3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, typically involving the oxidation of the piperidinylmethyl group to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can be performed on the oxadiazole ring or the fluorophenyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to achieve these transformations.
-
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common nucleophiles include amines, thiols, and alkoxides.
科学的研究の応用
3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole has found applications in various fields of scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
-
Biology: : In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
-
Medicine: : The compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs with improved efficacy and reduced side effects.
-
Industry: : In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with receptors on the surface of cells, leading to changes in cellular signaling pathways and subsequent biological effects.
類似化合物との比較
3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
-
3-(2-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea: : This compound shares the fluorophenyl and piperidinylmethyl groups but differs in the presence of a urea moiety instead of the oxadiazole ring. The urea derivative may exhibit different chemical reactivity and biological activity compared to the oxadiazole compound.
-
2-(2-Fluorophenyl)-N-(piperidin-3-ylmethyl)acetamide: : This compound contains an acetamide group instead of the oxadiazole ring. The presence of the acetamide group may influence the compound’s chemical properties and its interactions with biological targets.
-
{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}methanamine: : This compound features a methanamine group in place of the oxadiazole ring. The methanamine derivative may have different pharmacological properties and applications compared to the oxadiazole compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
3-(2-fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c15-12-6-2-1-5-11(12)14-17-13(19-18-14)8-10-4-3-7-16-9-10/h1-2,5-6,10,16H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNLLWPHHKIMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2652177.png)

![4-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2652179.png)

![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)
![3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide](/img/structure/B2652188.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)
![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)


![5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2652197.png)


